Impureza A de Articaína

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Articaine Impurity A is used extensively in scientific research for various applications:

Chemistry: It serves as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods used for articaine formulations.

Biology: The compound is used in biological studies to understand the metabolism and degradation pathways of articaine.

Medicine: It helps in the development and quality control of pharmaceutical formulations containing articaine.

Mecanismo De Acción

Target of Action

Articaine Impurity A, like its parent compound Articaine, primarily targets the α-subunit of the voltage-gated sodium channels within the inner cavity of the nerve . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Articaine Impurity A interacts with its targets by binding to the sodium channels , which blocks both the initiation and conduction of nerve impulses . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .

Biochemical Pathways

The biochemical pathways affected by Articaine Impurity A are primarily related to nerve conduction. By blocking sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This results in a decrease in neuronal excitability, leading to local anesthesia.

Pharmacokinetics

Articaine Impurity A shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Articaine. After administration, it is rapidly metabolized. About 90% of Articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney . The serum half-life of Articaine is approximately 20 minutes . These properties contribute to its bioavailability and its short duration of action.

Result of Action

The molecular and cellular effects of Articaine Impurity A’s action primarily involve the disruption of normal neuronal activity. By blocking sodium channels, it prevents the generation and propagation of action potentials in neurons, leading to a loss of sensation in the area where it is administered .

Action Environment

The action, efficacy, and stability of Articaine Impurity A can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of the compound, which can influence its ability to cross cell membranes and exert its anesthetic effect. Furthermore, the presence of inflammation can alter tissue pH and vascular permeability, potentially affecting the drug’s action . It is also important to note that Articaine Impurity A should be stored in the original container at +5°C ± 3°C, protected from light .

Safety and Hazards

Direcciones Futuras

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Articaine Impurity A involves the reaction of 4-methyl-3-nitrothiophene-2-carboxylic acid with propylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including esterification and reduction, to yield the final product .

Industrial Production Methods: Industrial production of Articaine Impurity A follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: Articaine Impurity A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiophene derivatives.

Comparación Con Compuestos Similares

Articaine: The parent compound, used as a local anesthetic.

Lidocaine: Another widely used local anesthetic with a similar mechanism of action.

Prilocaine: A local anesthetic with a similar structure and function.

Comparison: Articaine Impurity A is unique due to its specific structure, which includes a thiophene ring instead of a benzene ring found in other local anesthetics. This structural difference contributes to its distinct chemical properties and reactivity. Unlike lidocaine and prilocaine, articaine has an ester group that allows for faster metabolism and clearance from the body .

Propiedades

Número CAS |

1712677-79-6 |

|---|---|

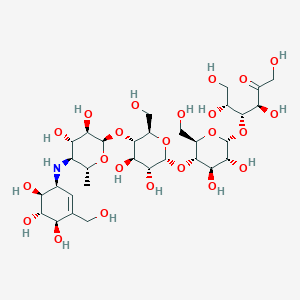

Fórmula molecular |

C12H18N2O3S |

Peso molecular |

270.35 g/mol |

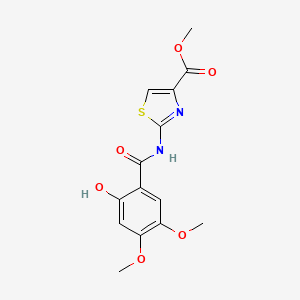

Nombre IUPAC |

methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate |

InChI |

InChI=1S/C12H18N2O3S/c1-4-5-13-6-9(15)14-10-8(2)7-18-11(10)12(16)17-3/h7,13H,4-6H2,1-3H3,(H,14,15) |

Clave InChI |

DSGKAUAFDAOGME-UHFFFAOYSA-N |

SMILES canónico |

CCCNCC(=O)NC1=C(SC=C1C)C(=O)OC |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Acetamidoarticaine HCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.